Detomidine,3-desmethyl

Description

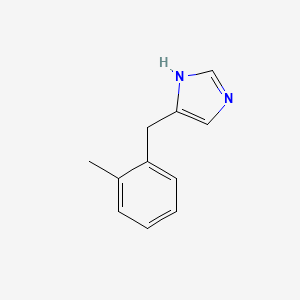

Detomidine,3-desmethyl is a structural analogue of detomidine (4-(2,3-dimethylphenyl)methyl-1H-imidazole hydrochloride), a potent α2-adrenoceptor agonist widely used in veterinary medicine for sedation and analgesia . The "3-desmethyl" designation indicates the absence of a methyl group at the 3-position of the phenyl ring in the parent compound. For example, in opioid receptor ligands, 3-desmethyl analogues transition from mixed agonist-antagonist to pure agonist profiles . This highlights the critical role of methyl groups in receptor binding and efficacy.

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-[(2-methylphenyl)methyl]-1H-imidazole |

InChI |

InChI=1S/C11H12N2/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11/h2-5,7-8H,6H2,1H3,(H,12,13) |

InChI Key |

ZNZBCEFJSNGEIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of detomidine,3-desmethyl involves several steps. One common method includes the addition reaction of (2,3,3,5-dimethylphenyl) magnesium bromide with formaldehyde in the presence of 1H-imidazole. This intermediate is then subjected to a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid to yield detomidine hydrochloride .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Detomidine,3-desmethyl undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Detomidine,3-desmethyl has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Investigated for its potential use in human medicine for sedation and pain relief.

Industry: Utilized in the development of veterinary pharmaceuticals and as a model compound in drug discovery .

Mechanism of Action

Detomidine,3-desmethyl exerts its effects by binding to alpha2-adrenoceptors in the central nervous system. This binding leads to the inhibition of norepinephrine release, resulting in sedation, analgesia, and muscle relaxation. The molecular targets include pre- and post-synaptic alpha2-adrenoceptors, which modulate neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Structural Analogues of Detomidine

Detomidine belongs to the imidazole subclass of α2-agonists. Key structural analogues include:

- Medetomidine : A racemic mixture with both dexmedetomidine (active S-enantiomer) and levomedetomidine (inactive R-enantiomer).

- Dexmedetomidine : The pure S-enantiomer of medetomidine, used in human anesthesia for its sedative and analgesic properties .

- Romifidine : A thiazine derivative with a longer duration of action compared to detomidine .

Structural Differences :

- Detomidine : 2,3-dimethylphenyl group.

- Detomidine,3-desmethyl : Hypothesized structure: 2-methylphenyl group (lacks 3-methyl).

- Romifidine : Contains a thiazine ring instead of an imidazole .

Table 1: Structural Comparison of α2-Agonists

*Hypothesized structure based on nomenclature conventions.

Pharmacological Properties

Sedation and Analgesia

- Detomidine : Produces dose-dependent sedation and analgesia in horses. At 10 µg/kg, it significantly reduces pain responses to electrical stimulation .

- Romifidine : Shorter sedation duration and weaker analgesia compared to detomidine. Higher doses (80 µg/kg) are equipotent to 20 µg/kg detomidine but with less ataxia .

- This compound: No direct data exist, but demethylation in related compounds reduces receptor selectivity.

Cardiovascular Effects

- Detomidine : Causes marked bradycardia and transient hypertension due to α2-receptor activation .

- Romifidine: Similar cardiovascular effects but with less pronounced ataxia, making it preferable for standing procedures like MRI .

Table 2: Clinical Comparison in Equine Studies

Metabolic and Stability Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.